REACTION_SMILES
|
[C:1]1(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][NH:6]1.[CH3:20][N:21]1[CH2:22][CH2:23][CH2:24][C:25]1=[O:26].[Cl:10][c:11]1[cH:12][c:13]([CH2:14][Br:15])[cH:16][cH:17][c:18]1[F:19].[H-:9].[Na+:8]>>[C:1]1(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][N:6]1[CH2:14][c:13]1[cH:12][c:11]([Cl:10])[c:18]([F:19])[cH:17][cH:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Fc1ccc(CBr)cc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCCCN1Cc1ccc(F)c(Cl)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |